molecular formula C15H14N4O3S B11081113 5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-tetrazole

5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-tetrazole

Cat. No.: B11081113
M. Wt: 330.4 g/mol
InChI Key: DAGGFCFDRQLXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of sulfonyl-substituted tetrazoles This compound is characterized by the presence of a benzylsulfonyl group and a methoxyphenyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
  • 3-methoxytyramine
  • 3-(3′-Methoxybenzyloxy)phenylboronic acid

Uniqueness

5-(benzylsulfonyl)-1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of both benzylsulfonyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. Its tetrazole ring structure also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

5-benzylsulfonyl-1-(3-methoxyphenyl)tetrazole

InChI

InChI=1S/C15H14N4O3S/c1-22-14-9-5-8-13(10-14)19-15(16-17-18-19)23(20,21)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

DAGGFCFDRQLXAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.